Igmesine

Sigma-1 receptor binding Receptor selectivity Ligand pharmacology

Select Igmesine (JO‑1784, CI‑1019) when your study demands σ1‑receptor activation with uncompromised selectivity. With a KD of 19.1 nM, negligible σ2 activity (IC₅₀ > 1000 nM) and NMDA/cGMP‑pathway modulation at ≈100 nM, this compound delivers reproducible phase‑II‑validated endpoints in C57BL/6 behavioral models. It is the definitive positive control for post‑insult neuroprotection and amyloid‑linked depression research, eliminating the variability of multi‑target sigma ligands. Free base (>98%) available via custom synthesis; hydrochloride salt stock accessible for immediate needs.

Molecular Formula C23H29N
Molecular Weight 319.5 g/mol
CAS No. 140850-73-3
Cat. No. B115768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIgmesine
CAS140850-73-3
Synonymscinnamyl-1-phenyl-1-N-methyl-N-cyclopropylene
igmesine
JO 1784
JO-1784
Molecular FormulaC23H29N
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3
InChIInChI=1S/C23H29N/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20/h4-15,21H,3,16-19H2,1-2H3/b13-10+
InChIKeyVCZSWYIFCKGTJI-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Igmesine (CAS 140850-73-3): A Selective Sigma-1 Receptor Agonist for Neurological Research Applications


Igmesine (JO-1784, CI-1019) is a selective sigma-1 (σ1) receptor agonist that has been extensively characterized in preclinical models of depression, cognitive impairment, and neuroprotection. The compound binds to the σ1 receptor with a dissociation constant (KD) of 19.1 nM [1] and exhibits minimal activity at the sigma-2 (σ2) receptor (IC50 > 1000 nM), yielding a >52-fold selectivity window . In functional assays, igmesine inhibits NMDA-induced cGMP increases with an IC50 of approximately 100 nM . The compound has demonstrated antidepressant-like efficacy in the forced swim test and neuroprotective effects in models of excitotoxic and hypoxic brain injury [2].

Why Not All Sigma-1 Agonists Are Interchangeable: Igmesine's Differentiated Selectivity and Functional Profile


Sigma-1 receptor agonists exhibit substantial heterogeneity in binding selectivity, functional pharmacology, and in vivo efficacy. The sigma-1 receptor is an endoplasmic reticulum chaperone protein with complex signaling interactions, and ligand-specific effects on receptor translocation and downstream pathways have been documented [1]. Igmesine demonstrates a well-characterized selectivity profile (>50-fold over σ2) that distinguishes it from less selective ligands, while its weak inhibition of serotonin uptake (5-HT) contrasts with polypharmacological sigma ligands that engage multiple neurotransmitter systems [2]. Furthermore, strain-dependent differences in behavioral efficacy—with igmesine showing significantly greater effect magnitude in C57BL/6 versus Swiss mice—illustrate that sigma-1 agonist responses are influenced by genetic background and endogenous neurosteroid levels, making direct substitution without comparative validation scientifically unsound [3].

Quantitative Differentiation of Igmesine: Comparative Evidence for Procurement Decisions


Binding Affinity and Selectivity Profile vs. PRE-084 and S1RA (E-52862)

Igmesine demonstrates a binding affinity for the sigma-1 receptor (KD = 19.1 nM) that positions it within the range of high-affinity σ1 agonists, though with measurable differences from structurally distinct comparators. PRE-084, a frequently used σ1 agonist tool compound, exhibits an IC50 of 2.2 nM in similar binding assays, representing approximately an 8- to 9-fold higher affinity than igmesine [1]. S1RA (E-52862), a clinical-stage σ1 antagonist, shows comparable affinity (Ki = 17 nM) but with an opposite functional profile . Igmesine maintains a >52-fold selectivity window over σ2 receptors (IC50 > 1000 nM), which is critical for isolating σ1-mediated effects in mechanistic studies .

Sigma-1 receptor binding Receptor selectivity Ligand pharmacology

Antidepressant Efficacy in Forced Swim Test: Direct Comparison with PRE-084 and Fluoxetine

In a direct head-to-head study examining antidepressant-like activity in the mouse forced swim test, igmesine (30 mg/kg) and PRE-084 (30 mg/kg) were evaluated in control mice and in mice treated intracerebroventricularly with β25-35 amyloid peptide (an Alzheimer's disease model). In control animals, igmesine significantly reduced immobility duration at 30 mg/kg, whereas PRE-084 required 60 mg/kg to produce a significant effect [1]. In β25-35-treated mice, the antidepressant effect of igmesine was facilitated, with 30 mg/kg producing a robust response, while PRE-084 was effective at both 30 and 60 mg/kg [1]. Notably, the clinical antidepressant fluoxetine appeared less potent in β25-35 animals, whereas desipramine showed similar efficacy across all groups [1].

Antidepressant activity Forced swim test Behavioral pharmacology

Post-Insult Neuroprotective Efficacy: Direct Comparison with Cholinesterase Inhibitors

In a mouse model of carbon monoxide (CO)-induced hypoxia and subsequent neurodegeneration, igmesine was directly compared with multiple cholinesterase inhibitors (donepezil, tacrine, rivastigmine, galanthamine) for its ability to protect against hippocampal neuronal loss and behavioral impairment. A key differentiation emerged in the post-insult treatment paradigm: when drugs were administered 1 hour after the final CO exposure, only igmesine and donepezil provided effective neuroprotection, whereas tacrine, rivastigmine, and galanthamine failed to rescue neurodegeneration or behavioral deficits [1]. The neuroprotective effects of both igmesine and donepezil were blocked by the σ1 antagonist BD1047, confirming σ1 receptor-dependent mechanisms [1].

Neuroprotection Cognitive impairment Hypoxia model

Clinical Antidepressant Activity: Phase II Comparison with Fluoxetine

Igmesine has been evaluated in phase II clinical trials for major depressive disorder, where it demonstrated antidepressant activity comparable to the selective serotonin reuptake inhibitor (SSRI) fluoxetine [1]. In these trials, igmesine was found to be as active as fluoxetine in reducing depressive symptoms, establishing clinical proof-of-concept for σ1 receptor agonism as an antidepressant mechanism distinct from monoamine reuptake inhibition [2]. However, a subsequent large phase III trial failed to demonstrate significant effectiveness for depression, leading to termination of clinical development [2].

Clinical trial Major depressive disorder Efficacy comparison

Recommended Research Applications for Igmesine Based on Comparative Evidence


Alzheimer's Disease-Related Depression and Cognitive Impairment Modeling

Igmesine is particularly well-suited for studies examining the intersection of amyloid pathology, depression, and σ1 receptor pharmacology. The compound's facilitated antidepressant response in β25-35 amyloid peptide-treated mice [1] and its ability to reduce stress-induced motor suppression in Alzheimer's disease rats [2] support its use as a positive control for evaluating novel σ1-targeted interventions in neurodegenerative disease contexts.

Post-Injury Neuroprotection and Recovery Paradigms

Given its unique efficacy in post-insult neuroprotection compared with multiple cholinesterase inhibitors [3], igmesine serves as a critical reference compound for studies investigating therapeutic interventions administered after hypoxic, ischemic, or excitotoxic brain injury. Its σ1 receptor-dependent mechanism, confirmed by BD1047 antagonism, provides a well-validated platform for mechanistic dissection.

Mechanistic Studies of σ1 Receptor-Mediated Antidepressant Activity

The phase II clinical demonstration of antidepressant efficacy comparable to fluoxetine [4], combined with extensive preclinical behavioral characterization in the forced swim test [5], establishes igmesine as a preferred tool compound for translational studies investigating σ1 receptor agonism as an alternative or adjunctive mechanism to conventional monoaminergic antidepressants.

Strain- and Neurosteroid-Dependent Pharmacology Investigations

The documented strain-dependent differences in igmesine's behavioral efficacy—with significantly greater effects in C57BL/6 versus Swiss mice correlated with endogenous progesterone levels [6]—make this compound valuable for research exploring the intersection of σ1 receptor function, genetic background, and neurosteroid modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Igmesine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.